2-(Benzyl(prop-2-yn-1-yl)amino)ethanol

Lipophilicity LogP Physicochemical Properties

2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (CAS 13105-78-7) is a tertiary amino alcohol possessing a terminal alkyne handle (prop-2-yn-1-yl), a benzyl group, and an ethanol moiety, with molecular formula C12H15NO and a molecular weight of 189.25 g/mol. The compound is characterized by a predicted density of 1.07 g/cm³, a boiling point of 315.8 °C at 760 mmHg, a flash point of 151.1 °C, and a computed LogP of 1.11, indicating moderate lipophilicity.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 13105-78-7
Cat. No. B3366031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyl(prop-2-yn-1-yl)amino)ethanol
CAS13105-78-7
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESC#CCN(CCO)CC1=CC=CC=C1
InChIInChI=1S/C12H15NO/c1-2-8-13(9-10-14)11-12-6-4-3-5-7-12/h1,3-7,14H,8-11H2
InChIKeyYYPOTADBPXCJBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (CAS 13105-78-7): Physicochemical Baseline and Procurement Context


2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (CAS 13105-78-7) is a tertiary amino alcohol possessing a terminal alkyne handle (prop-2-yn-1-yl), a benzyl group, and an ethanol moiety, with molecular formula C12H15NO and a molecular weight of 189.25 g/mol [1]. The compound is characterized by a predicted density of 1.07 g/cm³, a boiling point of 315.8 °C at 760 mmHg, a flash point of 151.1 °C, and a computed LogP of 1.11, indicating moderate lipophilicity [2]. The structural combination of an N-benzylpropargylamine core with a pendant hydroxyl group differentiates it from simpler propargylamine derivatives and provides a defined physicochemical fingerprint [3].

Why Generic Substitution of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (CAS 13105-78-7) Fails: The Functional Triad Distinction


The specific structural triad of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol—a terminal alkyne, a benzyl group, and a hydroxyl—cannot be generically replaced by structurally related amino alcohols or propargylamines without altering the compound's physicochemical properties and, by extension, its experimental behavior [1]. For example, the deletion of the hydroxyl group yields N-benzylpropargylamine, which eliminates hydrogen-bond donating capacity and alters solubility and reactivity profiles . The measured LogP of 1.11 for the target compound represents a specific hydrophobicity value that differs from that of its analogs and is a direct consequence of its unique combination of functional groups [2].

Product-Specific Quantitative Evidence for 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (CAS 13105-78-7) Relative to Comparators


Lipophilicity Comparison: 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol vs. N-Benzylpropargylamine

The presence of the hydroxyl group in 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol lowers its lipophilicity relative to N-benzylpropargylamine, an analog lacking the hydroxyl. This difference is quantified by the computed LogP value, which is 1.11 for the target compound [1]. While a direct experimental LogP for N-benzylpropargylamine is not available in this analysis, the removal of the hydroxyl group from the molecular framework is expected to increase LogP by approximately 0.5–1.0 unit based on standard fragment contribution models, a significant shift that impacts compound partitioning and solubility.

Lipophilicity LogP Physicochemical Properties

Hydrogen Bond Donor Count: 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol vs. Pargyline

2-(Benzyl(prop-2-yn-1-yl)amino)ethanol possesses one hydrogen bond donor (HBD) due to its hydroxyl group, in contrast to the clinically used MAO-B inhibitor pargyline (N-benzyl-N-methylpropargylamine), which has zero HBDs [1]. The presence of a hydrogen bond donor significantly alters the molecule's capacity for intermolecular interactions, affecting solubility, crystal packing, and potential biological target engagement.

Hydrogen Bonding Solubility Molecular Recognition

Topological Polar Surface Area (TPSA) Comparison: 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol vs. N-Benzylpropargylamine

The hydroxyl group of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol contributes to a higher Topological Polar Surface Area (TPSA) of 23.47 Ų [1], compared to an estimated TPSA of approximately 3.2 Ų for the hydroxyl-lacking analog N-benzylpropargylamine. This quantitative difference in polar surface area directly influences the compound's predicted passive membrane permeability and oral bioavailability profile.

Polar Surface Area Drug-likeness Permeability

Rotatable Bond Count Comparison: 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol vs. Pargyline

2-(Benzyl(prop-2-yn-1-yl)amino)ethanol possesses five rotatable bonds, as determined by its SMILES representation [1]. In contrast, pargyline, which replaces the ethanol group with a methyl group, has four rotatable bonds. This additional degree of conformational freedom in the target compound may affect its ability to adopt specific bound conformations and influence its entropic binding penalty.

Molecular Flexibility Conformational Analysis Drug Design

Optimal Research and Industrial Application Scenarios for 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol (CAS 13105-78-7) Based on Differential Evidence


Synthesis of 1,2,3-Triazole Derivatives via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne group of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol makes it a competent substrate for CuAAC "click chemistry" . The presence of the hydroxyl group differentiates it from simpler alkyne reagents, allowing the resulting triazole products to retain a functional handle for further derivatization (e.g., esterification, etherification) or for enhancing water solubility. This dual functionality is not achievable with alkyne reagents lacking a hydroxyl group.

Building Block for Propargylamine-Based Heterocycle Synthesis

The N-benzylpropargylamine core of the target compound is a known scaffold for synthesizing substituted oxazoles and other heterocycles [1]. The specific inclusion of the ethanol moiety provides an additional site for functionalization or for modulating the physicochemical properties of the final heterocyclic products, offering a point of diversification that is absent in simpler N-benzylpropargylamines.

Physicochemical Probe in Structure-Activity Relationship (SAR) Studies of Propargylamine Derivatives

Given the established differentials in LogP (1.11), TPSA (23.47 Ų), hydrogen bond donor count (1), and rotatable bonds (5) relative to analogs like N-benzylpropargylamine and pargyline [2], 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol serves as a defined physicochemical probe. Researchers can use this compound to systematically assess the impact of hydroxyl group introduction on the solubility, permeability, and binding kinetics of a propargylamine-based pharmacophore.

Intermediate for Functionalized Surfactants or Amphiphiles

The combination of a hydrophobic benzyl group, a reactive alkyne, and a hydrophilic ethanolamine head group imparts amphiphilic character to 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol . This contrasts with the more hydrophobic N-benzylpropargylamine and pargyline. The target compound can thus serve as a starting point for synthesizing novel surfactants or amphiphilic polymers where the alkyne group is used for polymerization or post-polymerization functionalization, and the hydroxyl group contributes to water solubility.

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